molecular formula C36H42BrO2P B104347 Visomitin CAS No. 934826-68-3

Visomitin

Katalognummer B104347
CAS-Nummer: 934826-68-3
Molekulargewicht: 617.6 g/mol
InChI-Schlüssel: WYHFWTRUGAFNKW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Visomitin, also known as SKQ1, is a novel mitochondrial-targeted antioxidant . It holds promise in the treatment of inflammation associated with ocular surface diseases such as dry eye disease (DED) and corneal wounds .


Synthesis Analysis

The synthesis of Visomitin involves complex chemical processes . It is a mitochondrial-targeted antioxidant that has shown promise in the treatment of inflammation associated with ocular surface diseases .


Molecular Structure Analysis

Visomitin has a molecular formula of C36H42BrO2P and a molecular weight of 617.6 g/mol . Its structure includes a 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium bromide .


Chemical Reactions Analysis

Visomitin is a mitochondria-targeted antioxidant that effectively eliminates excessive intracellular reactive oxygen species (ROS) and exhibits anti-inflammatory effects .


Physical And Chemical Properties Analysis

Visomitin has a molecular weight of 617.6 g/mol and a molecular formula of C36H42BrO2P . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Dry Eye Syndrome (DES)

  • Application Summary: Visomitin has been used in the treatment of Dry Eye Syndrome (DES). It is the first registered drug with a mitochondria-targeted antioxidant (SkQ1) as the active ingredient .
  • Methods of Application: In a multicenter study, Visomitin was self-administered three times daily for 6 weeks, followed by a 6-week follow-up period . Efficacy measures included Schirmer’s test, tear break-up time, fluorescein staining, meniscus height, and visual acuity .
  • Results: The study showed that a 6-week course of topical instillation of Visomitin significantly improved the functional state of the cornea, increased tear film stability, and reduced corneal damage . Significant reduction of dry eye symptoms such as dryness, burning, grittiness, and blurred vision was also observed .

Inflammation and Wound Healing of the Ocular Surface

  • Application Summary: Visomitin (SkQ1) holds promise in the treatment of inflammation associated with ocular surface diseases such as DES and corneal wounds .
  • Methods of Application: Human conjunctival epithelial cell cultures were sensitized with pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α) and interleukin 1 beta (IL-1β) followed by treatments with SkQ1 . The production of inflammatory biomarker prostaglandin E2 (PGE2) and cell viability were quantitatively evaluated . To determine the role of SkQ1 in wound healing, human corneal limbus epithelial cell cultures were streaked to create wounds .
  • Results: SkQ1 significantly suppressed PGE2 production of human conjunctival epithelial cells at concentrations < 300 nM (24 h) and 50 nM (48 h), apparently being SkQ1 dose and treatment time dependent . The wound closure rates were increased by 4% in 4 h and by 9% after 8–12 h in the presence of 50 nM SkQ1 . As little as 25 nM of SkQ1 significantly stimulated human corneal limbus epithelial single-cell proliferation .

Safety And Hazards

Visomitin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Visomitin has reached Phase III in the U.S. for dry eye disease . It has been granted orphan drug designation by the FDA for the treatment of Leber’s Hereditary Optic Neuropathy (LHON), a rare inherited condition that can lead to blindness . Mitotech is planning to start a Phase 2 with Visomitin in LHON in 2022 . It has also shown consistent improvement in visual acuity over several years in LHON patients involved in a three-year open-label Phase 2a study conducted outside the United States .

Eigenschaften

IUPAC Name

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFWTRUGAFNKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Visomitin

CAS RN

934826-68-3
Record name SKQ-1 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKQ-1 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visomitin
Reactant of Route 2
Visomitin
Reactant of Route 3
Visomitin
Reactant of Route 4
Visomitin
Reactant of Route 5
Visomitin
Reactant of Route 6
Visomitin

Citations

For This Compound
404
Citations
Y Wei, A Troger, V Spahiu, N Perekhvatova… - Ophthalmology and …, 2019 - Springer
Introduction SkQ1 (Visomitin) is a novel mitochondrial-targeted antioxidant that holds promise in the treatment of inflammation associated with ocular surface diseases such as dry eye …
Number of citations: 21 link.springer.com
VV Brzheskiy, EL Efimova, TN Vorontsova… - Advances in …, 2015 - Springer
… Based on the results of this study, Visomitin is effective and safe for use in eye patients with … of Visomitin and to evaluate the treatment and post-treatment efficacy of Visomitin compared …
Number of citations: 93 link.springer.com
GW Ousler, M Watson, JD Sheppard… - … & Visual Science, 2022 - iovs.arvojournals.org
… of Visomitin or placebo. In VISTA-2, qualified subjects (n= 610) were randomized 1: 1 to receive either high dose Visomitin … , but in VISTA-2 Visomitin demonstrated statistically significant …
Number of citations: 1 iovs.arvojournals.org
YP Novikova, OS Gancharova, OV Eichler… - Biochemistry …, 2014 - Springer
… In the first series of experiments, rats receiving Visomitin for … treated for two weeks with Visomitin or similar drops without … Therefore, we conclude that Visomitin SkQ1-containing eye …
Number of citations: 21 link.springer.com
T Nevinitsina, N Sheremet, N Andreeva… - … & Visual Science, 2022 - iovs.arvojournals.org
Purpose: This observational clinical study was designed to assess the effects of mitochondrial reactive oxygen species (mtROS) scavenger Visomitin (SkQ1 ophthalmic solution) in …
Number of citations: 1 iovs.arvojournals.org
DA Tsarev, RS Zverev, EM Kazmina… - Pharmaceutical …, 2013 - Springer
The stability of plastoquinonyldecyltriphenylphosphonium bromide (PDTP) in Visomitin eye drops was evaluated. The shelf life of these drops stored in a refrigerator and at room …
Number of citations: 6 link.springer.com
VP Erichev, IV Kozlova, VS Reshchikova… - National Journal …, 2016 - glaucomajournal.ru
Efficacy and safety of Visomitin® eye drops, in patients with age-related cataract: a randomized, double-blind, placebo-controlled clinical study | Erichev | National Journal …
Number of citations: 4 www.glaucomajournal.ru
S Li, DG Ogando, JA Bonanno - Investigative Ophthalmology & …, 2023 - iovs.arvojournals.org
… Visomitin was added and maintained for 15 hours. By incubating the cells (4x10 5 cells/0.5ml) in bicarbonate-rich ringer, lactate production from KD, treated with Visomitin … with Visomitin…
Number of citations: 0 iovs.arvojournals.org
VP Skulachev, DA Tsarev, VN Tashlitsky… - Pharmaceutical …, 2013 - elibrary.ru
Evaluating the stability of a cationic plastoquinone derivative (PDTP) in Visomitin eye drops … EVALUATING THE STABILITY OF A CATIONIC PLASTOQUINONE DERIVATIVE (PDTP) IN …
Number of citations: 0 elibrary.ru
LM Balashova, II Kolesnichenko, P Kantarzhi Ye - Klinicheskaya gerontologiya, 2017
Number of citations: 10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.